molecular formula C12H15Cl2N3O2 B8014588 tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Cat. No.: B8014588
M. Wt: 304.17 g/mol
InChI Key: LTZWPRXMGJIPPQ-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with dichloro substitutions at positions 2 and 4. The tert-butyl carbamate group at position 8 serves as a protective moiety, enhancing steric stability and influencing solubility. Synthesis typically involves multi-step protocols, including cyclization, halogenation, and tert-butyl carbamate protection, with purification via silica gel chromatography .

Properties

IUPAC Name

tert-butyl 2,4-dichloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7-8(13)15-10(14)16-9(7)17/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZWPRXMGJIPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorination at Positions 2 and 4

Chlorination of the pyrimidine ring is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For instance, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is synthesized by treating the parent amine with POCl₃ at 110°C for 4–6 hours. Applying this to the [2,3-d] analog would likely follow similar conditions, though reaction times may vary due to differences in ring strain and electronic effects.

Table 1: Chlorination Reaction Conditions for Pyridopyrimidines

SubstrateReagentTemperature (°C)Time (h)Yield (%)
Pyrido[3,4-d]pyrimidine aminePOCl₃110685
Pyrido[4,3-d]pyrimidine aminePOCl₃105578
Hypothetical [2,3-d] analogPOCl₃1106*80*

*Predicted values based on analogous systems.

Boc Protection of the Amine

The final step involves introducing the tert-butoxycarbonyl (Boc) group at the 8-position. As demonstrated for related compounds, this is achieved by reacting the chlorinated amine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) in the presence of triethylamine (TEA). For example, tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is synthesized in 74% yield by stirring Intermediate 4 with (Boc)₂O and TEA at room temperature for 16 hours.

Key Reaction Parameters:

  • Solvent: Dichloromethane (30 mL per 270 mg substrate)

  • Base: Triethylamine (1.5 eq relative to substrate)

  • Temperature: 0°C initial, progressing to room temperature

  • Workup: Aqueous extraction, brine wash, drying over Na₂SO₄, and flash chromatography (hexane/EtOAc).

Alternative Route: Early-Stage Boc Protection

Boc Protection Prior to Chlorination

In some cases, introducing the Boc group early in the synthesis improves the stability of intermediates. For tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate , the Boc group is added to the amine before chlorination, using analogous conditions. This approach may mitigate side reactions during subsequent chlorination steps, though it requires compatibility between the Boc group and POCl₃.

Table 2: Comparative Yields for Early vs. Late Boc Protection

StrategyCompoundYield (%)
Late Boc protectionPyrido[3,4-d] analog74
Early Boc protectionPyrido[4,3-d] analog68

Characterization and Validation

Spectroscopic Data

Successful synthesis is confirmed via ¹H-NMR , LRMS , and elemental analysis. For example, the [3,4-d] analog exhibits characteristic signals at δ 4.62 (s, 2H, CH₂), 3.74 (t, J=5.9 Hz, 2H), and 1.47 (s, 9H, tert-butyl). The [2,3-d] isomer would display similar patterns, with variations in chemical shifts due to ring positioning.

Purity Optimization

Flash chromatography using hexane/ethyl acetate gradients (e.g., 20–50% EtOAc) effectively removes unreacted starting materials and byproducts. For scale-up, recrystallization from ethanol/water mixtures may enhance purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used as a model compound to study the interactions of pyridopyrimidine derivatives with enzymes and receptors.

    Chemical Biology: The compound serves as a tool to explore the mechanisms of action of pyridopyrimidine-based drugs.

    Industrial Applications: It is used in the synthesis of more complex molecules that have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrido[2,3-d]pyrimidine vs. Pyrido[4,3-b]indole Derivatives
Compounds like tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) () share the tert-butyl carbamate group but differ in core structure. The pyrido[4,3-b]indole core introduces an indole-like fused ring system, leading to higher melting points (185–186°C for 8e ) compared to pyrido-pyrimidine analogs. This difference arises from increased π-π stacking in the indole-derived core .

Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]azepine Derivatives VCP333 (), a thieno[2,3-d]azepine derivative with a tert-butyl group, demonstrates cardioprotective effects via adenosine A1 receptor modulation.

Substituent Effects

Halogenation Patterns The target compound’s 2,4-dichloro substitution contrasts with mono-halogenated analogs like tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) (). Dichloro groups enhance electrophilicity, favoring nucleophilic substitution reactions, whereas bromo substituents may offer better leaving-group capabilities in cross-coupling reactions .

Tert-butyl groups improve lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Spectroscopic and Physical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key NMR Peaks (δ)
Target Compound Pyrido[2,3-d]pyrimidine 2,4-dichloro, tert-butyl N/A N/A N/A
8e () Pyrido[4,3-b]indole 6-chloro, tert-butyl 185–186 87 Aromatic H: 6.85–7.52
Benzyl Analog () Pyrido[2,3-d]pyrimidine 2,4-dichloro, benzyl N/A N/A N/A
VCP333 () Thieno[2,3-d]azepine tert-butyl, chlorobenzoyl N/A N/A N/A

Notes:

  • The target compound’s NMR data are unavailable, but analogs like 8e show aromatic proton peaks at δ 6.85–7.52, indicative of chloro-substituted aromatic systems .
  • IR spectra for tert-butyl carbamates typically exhibit C=O stretches near 1680–1720 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for tert-butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. For example, stepwise Boc protection of amines (e.g., using Boc₂O in DCM at -78°C under N₂) ensures regioselectivity. Subsequent coupling with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc/THF with NaHCO₃ or Cs₂CO₃ as base facilitates nucleophilic substitution (SNAr). Palladium catalysts (e.g., Pd(OAc)₂, X-Phos) enable cross-coupling with aryl amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in dioxane at 100°C .
  • Critical Factors : Temperature control (-78°C for Boc protection vs. 100°C for cross-coupling), solvent polarity (DMAc for SNAr vs. THF for Sonogashira-like couplings), and catalyst loading (0.02 mmol Pd(OAc)₂ per 0.24 mmol substrate) significantly impact yields (e.g., 50–92% in patented routes) .

Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?

  • Methodology :

  • NMR : ¹H/¹³C-NMR identifies diastereotopic protons in the dihydropyrido ring (δ 2.77–3.72 ppm for tetrahydroisoquinoline derivatives) and Boc group protons (δ 1.50 ppm) .
  • Mass Spectrometry : ESI+ confirms molecular weight (e.g., m/z 577 [M + H]⁺ for spirocyclic derivatives) .
  • IR : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Boc, ester) .
    • Data Interpretation : Overlapping signals in crowded regions (e.g., δ 4.60–5.89 ppm for methoxymethyltetrazole isomers) require 2D NMR (COSY, HSQC) or prep-TLC for isolation .

Advanced Research Questions

Q. How can researchers optimize Buchwald–Hartwig amination to introduce diverse aryl amines while minimizing dechlorination?

  • Experimental Design :

  • Catalyst Screening : Compare Pd(OAc)₂/X-Phos with Pd₂(dba)₃/BINAP for coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (dioxane) stabilize intermediates but may promote dehalogenation; additives like CsF can suppress side reactions .
  • Kinetic Monitoring : Use LC-MS to track chloride loss (e.g., m/z shifts from 577 → 541 upon dechlorination) .
    • Case Study : In spirocyclic derivatives, Pd(OAc)₂/X-Phos achieved 37% yield of the desired product vs. 15% with PdCl₂(PPh₃)₂ due to reduced β-hydride elimination .

Q. What strategies mitigate racemization during Boc deprotection in stereochemically complex intermediates?

  • Methodology :

  • Acid Selection : TFA in DCM (0°C, 2 h) minimizes epimerization vs. HCl/EtOH, which may protonate chiral centers .
  • Kinetic Resolution : Use chiral HPLC to isolate enantiomers post-deprotection (e.g., (1S,4S) vs. (1R,4R) spirocycles) .
    • Data Conflict : Patented routes report >95% retention of configuration with TFA, but analogous compounds (e.g., tetrahydro-γ-carbolines) show 5–10% racemization under similar conditions .

Q. How do electronic effects of substituents influence reactivity in pyrido[2,3-d]pyrimidine scaffolds?

  • Case Study :

  • Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at C2/C4, enabling nucleophilic substitution (e.g., amine coupling) but reducing stability toward hydrolysis .
  • Electron-Donating Groups (OCH₃) : Stabilize intermediates during cyclization (e.g., spiro[cyclohexane-pyrazinopyrrolopyrimidine]) but may sterically hinder coupling reactions .
    • Experimental Validation : Compare reaction rates of 2,4-dichloro vs. 2-chloro-4-methoxy derivatives in Pd-catalyzed amination (e.g., 0.24 mmol scale, 12 h vs. 24 h for completion) .

Data Contradiction Analysis

Q. Why do yields vary significantly in similar synthetic routes (e.g., 37% vs. 92%)?

  • Root Causes :

  • Purification Methods : Column chromatography (silica vs. reverse-phase) affects recovery of polar intermediates (e.g., tetrazole-containing compounds) .
  • Substrate Purity : Residual moisture in Boc-protected amines (from Step 3) reduces coupling efficiency in subsequent steps .
    • Resolution : Pre-dry substrates with molecular sieves and optimize gradient elution (e.g., 0→10% MeOH in DCM for chromatography) .

Methodological Best Practices

Q. What protocols ensure reproducibility in handling moisture-sensitive intermediates (e.g., tert-butyl carbamates)?

  • Key Steps :

  • Use anhydrous solvents (THF, DCM) purified via distillation or activated alumina.
  • Conduct reactions under N₂/Ar with flame-dried glassware.
  • Monitor Boc deprotection via TLC (Rf shift from 0.5 → 0.2 in EtOAc/hexane) .

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